molecular formula C14H15NO B1273938 4-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 107455-66-3

4-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No.: B1273938
CAS No.: 107455-66-3
M. Wt: 213.27 g/mol
InChI Key: ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-{[(4-Methylphenyl)amino]methyl}phenol is typically synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and a secondary amine. The specific steps are as follows :

    Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of an acid catalyst to form a phenol-formaldehyde resin.

    Reaction with 4-Methylphenylamine: The phenol-formaldehyde resin then reacts with 4-methylphenylamine to form the target compound, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The antimicrobial action of 4-{[(4-Methylphenyl)amino]methyl}phenol is primarily due to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . The compound targets various molecular pathways involved in cell membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)amino]methyl}phenol
  • 2-Methoxy-5-{[(phenylamino)methyl]phenol}
  • 4-(Methylamino)phenol sulfate

Uniqueness

4-{[(4-Methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties compared to its analogs. The presence of the 4-methylphenyl group enhances its lipophilicity, improving its interaction with microbial cell membranes .

Properties

IUPAC Name

4-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLTGDBAAQGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394634
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107455-66-3
Record name 4-{[(4-methylphenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-TOLUIDINO)-P-CRESOL
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